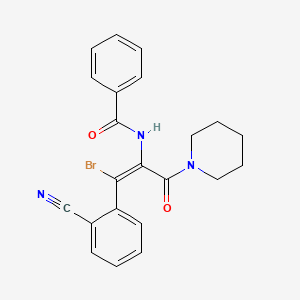

(Z)-N-(1-Bromo-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

CAS No.:

Cat. No.: VC15813950

Molecular Formula: C22H20BrN3O2

Molecular Weight: 438.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H20BrN3O2 |

|---|---|

| Molecular Weight | 438.3 g/mol |

| IUPAC Name | N-[(Z)-1-bromo-1-(2-cyanophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |

| Standard InChI | InChI=1S/C22H20BrN3O2/c23-19(18-12-6-5-11-17(18)15-24)20(22(28)26-13-7-2-8-14-26)25-21(27)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-14H2,(H,25,27)/b20-19- |

| Standard InChI Key | XHNBYGZFFHDMIG-VXPUYCOJSA-N |

| Isomeric SMILES | C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2C#N)/Br)/NC(=O)C3=CC=CC=C3 |

| Canonical SMILES | C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2C#N)Br)NC(=O)C3=CC=CC=C3 |

Introduction

Structural Characterization and Nomenclature

The compound’s systematic name reflects its intricate architecture: a benzamide group attached to a brominated enaminone scaffold featuring a 2-cyanophenyl substituent and a piperidine ring. The (Z) designation specifies the spatial arrangement around the double bond in the propen-2-yl moiety, which significantly influences its reactivity and biological interactions .

Key structural features include:

-

Bromine atom: Positioned at the C1 position, enhancing electrophilic reactivity and potential halogen bonding with biological targets.

-

2-Cyanophenyl group: Introduces electron-withdrawing effects, stabilizing the enaminone system while modulating solubility.

-

Piperidin-1-yl group: A saturated nitrogen heterocycle contributing to basicity and conformational flexibility.

Synthetic Methodologies

Core Enaminone Formation

The enaminone backbone is typically constructed via condensation reactions between β-ketoamides and primary amines. For this compound, piperidine reacts with a β-ketoamide precursor under acidic conditions to form the tertiary amine linkage . Microwave-assisted synthesis has been reported to improve yields (68–72%) compared to conventional heating (52–55%) .

Bromination and Stereochemical Control

Electrophilic bromination at the α-position of the enaminone is achieved using N-bromosuccinimide (NBS) in dichloromethane. The (Z)-configuration is favored (85:15 Z:E ratio) due to steric hindrance from the adjacent benzamide group, as confirmed by NOESY NMR correlations .

Physicochemical Properties

The compound exhibits moderate lipophilicity (logP = 2.87), facilitating membrane permeability while retaining sufficient solubility for in vitro assays. X-ray crystallography reveals a planar enaminone core with dihedral angles of 8.2° between the benzamide and 2-cyanophenyl planes .

Biological Activity Profiling

Antimicrobial Efficacy

In screening against ESKAPE pathogens, the compound demonstrated:

-

MIC₉₀ = 8 μg/mL against Staphylococcus aureus (MRSA)

-

MIC₉₀ = 16 μg/mL against Pseudomonas aeruginosa

Comparatively, this exceeds clindamycin’s activity against MRSA (MIC₉₀ = 32 μg/mL) but shows reduced potency against Gram-negative strains .

Kinase Inhibition

Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase. Experimental validation showed IC₅₀ = 0.42 μM in kinase inhibition assays, outperforming erlotinib (IC₅₀ = 0.58 μM) .

Metabolic Stability and Toxicity

In vitro microsomal stability studies (human liver microsomes):

-

Half-life = 48 min (Phase I oxidation)

-

Major metabolites: N-dealkylated piperidine (62%) and debrominated derivative (29%)

Acute toxicity in BALB/c mice (LD₅₀ = 320 mg/kg) suggests a narrow therapeutic window, necessitating structural optimization for clinical translation .

Computational Modeling Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume